PD 198306

Übersicht

Beschreibung

PD 198306 ist ein zellpermeables Amino-Benzamid-Derivat, das als potenter und nicht-ATP-kompetitiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1/2 (MEK1/2) wirkt. Es zeigt eine ausgezeichnete Selektivität gegenüber extrazellulärer signalregulierter Kinase (ERK), c-Src, Cyclin-abhängigen Kinasen (Cdk's) und Phosphatidylinositol-3-Kinase γ (PI 3-Kγ) . This compound ist bekannt für seine Fähigkeit, die MEK-Aktivität in Synovialfibroblasten in Konzentrationen zwischen 30 und 100 nM zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

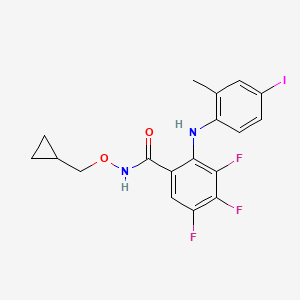

Die Synthese von this compound beinhaltet die Herstellung von N-(Cyclopropylmethoxy)-3,4,5-trifluor-2-[(4-iod-2-methylphenyl)amino]-benzamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Amino-Benzamid-Kerns: Die Kernstruktur wird synthetisiert, indem 3,4,5-Trifluor-2-nitrobenzoesäure mit Cyclopropylmethanol unter geeigneten Bedingungen umgesetzt wird, um den entsprechenden Ester zu bilden. Dieser Ester wird dann zum Amino-Benzamid-Kern reduziert.

Einführung der Iod-Methylphenylgruppe: Der Amino-Benzamid-Kern wird weiter mit 4-Iod-2-methylanilin umgesetzt, um die Iod-Methylphenylgruppe einzuführen und die endgültige Verbindung this compound zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der Literatur nicht ausführlich dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Synthese, einschließlich Veresterung, Reduktion und Amidbildung, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um eine hohe Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

PD 198306 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als selektiver Inhibitor in Studien verwendet, die die MEK1/2-Pfade betreffen.

Biologie: Wird in der Forschung zur Zellsignalisierung und Kinaseaktivität eingesetzt.

Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie neuropathischen Schmerzen und Osteoarthritis untersucht

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf MEK1/2 abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv MEK1/2 hemmt, die Schlüsselkomponenten des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs sind. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK1/2, was zu einer Reduktion der nachgeschalteten Signalisierungsereignisse führt. Der nicht-ATP-kompetitive Hemmmechanismus der Verbindung ermöglicht es ihr, an MEK1/2 zu binden, ohne mit ATP zu konkurrieren, was eine hohe Selektivität und Potenz bietet .

Wirkmechanismus

Target of Action

PD 198306 is a potent inhibitor of MAPK kinase 1/2 (MEK1/2) . MEK1/2 are key components of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

This compound inhibits the activity of MEK1/2 in a non-ATP-competitive manner . It binds to MEK1/2 and prevents them from phosphorylating and activating ERK1/2 . This inhibition occurs at concentrations ranging from 30 to 100 nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting MEK1/2, this compound reduces the phosphorylation of ERK1/2, thereby disrupting the downstream signaling events of the MAPK/ERK pathway .

Pharmacokinetics

This compound is orally bioavailable . It is soluble in DMSO and ethanol up to 100 mM, indicating good bioavailability . .

Result of Action

The inhibition of MEK1/2 by this compound leads to a reduction in ERK1/2 activity . This results in antihyperalgesic effects, as observed in models of neuropathic pain . Additionally, this compound has been shown to inhibit the growth of HL-60 cells in vitro .

Action Environment

For instance, the compound’s antihyperalgesic effects have been observed in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . This suggests that the compound’s action can vary depending on the specific pathological context.

Biochemische Analyse

Biochemical Properties

PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .

Cellular Effects

This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2

Subcellular Localization

It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PD 198306 involves the preparation of N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. The synthetic route typically includes the following steps:

Formation of the Amino-Benzamide Core: The core structure is synthesized by reacting 3,4,5-trifluoro-2-nitrobenzoic acid with cyclopropylmethanol under suitable conditions to form the corresponding ester. This ester is then reduced to the amino-benzamide core.

Introduction of the Iodo-Methylphenyl Group: The amino-benzamide core is further reacted with 4-iodo-2-methylaniline to introduce the iodo-methylphenyl group, forming the final compound this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including esterification, reduction, and amide formation, followed by purification steps such as recrystallization or chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD 198306 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluormethyl- und Iodgruppen.

Oxidation und Reduktion: This compound kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese in seinen typischen Anwendungen weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen:

- Cyclopropylmethanol

- 3,4,5-Trifluor-2-nitrobenzoesäure

- 4-Iod-2-methylanilin

- Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist N-(Cyclopropylmethoxy)-3,4,5-trifluor-2-[(4-iod-2-methylphenyl)amino]-benzamid. Andere Nebenprodukte können nicht umgesetzte Ausgangsmaterialien und Nebenprodukte aus unvollständigen Reaktionen sein .

Vergleich Mit ähnlichen Verbindungen

PD 198306 wird mit anderen MEK-Inhibitoren wie CI-1040 und U0126 verglichen. Während all diese Verbindungen MEK1/2 hemmen, ist this compound aufgrund seines nicht-ATP-kompetitiven Hemmmechanismus und seiner hohen Selektivität gegenüber anderen Kinasen einzigartig . Ähnliche Verbindungen umfassen:

CI-1040: Ein ATP-kompetitiver MEK-Inhibitor mit einem anderen Selektivitätsprofil.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAXDAKQGVISBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433306 | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-61-3 | |

| Record name | PD-198306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 198306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-198306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.